Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate (Compound 18, as referenced in ) is a heterocyclic compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a 1,2,4-oxadiazole moiety bearing a phenyl substituent.
The synthesis of this compound involves the reaction of precursor compound 17 (800 mg, 2.41 mmol) with mesyl chloride (930 µL, 12.1 mmol) and triethylamine (TEA, 2.1 mL, 14.5 mmol) in dry ethyl ether at -10 °C for 1 hour.
Properties
IUPAC Name |
tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-17(2,3)22-16(21)20-11-7-10-13(20)15-18-14(19-23-15)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQEPMPGAJYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the phenyl-oxadiazole group, and finally the tert-butyl carboxylate group. Common synthetic routes include:
Condensation reactions: These reactions often involve the use of reagents such as carbonyl compounds, amines, and hydrazines to form the oxadiazole ring.
Protection and deprotection steps: The tert-butyl group is often introduced using tert-butyl chloroformate, and protecting groups may be used to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. It may be used in the development of new treatments for various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industry, this compound is used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl-oxadiazole moiety may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate can be compared to analogous compounds reported in the evidence, focusing on substituent variations, synthetic yields, physicochemical properties, and biological relevance.
Structural Variations
Key differences among similar compounds lie in the substituents attached to the 1,2,4-oxadiazole ring and modifications to the pyrrolidine scaffold:
Key Observations :
- Chiral centers (e.g., (S)- or (R)-configurations) in analogs like 3c and (R)-4h may influence binding selectivity in biological targets like sphingosine kinase .
- The pyridyl-substituted analog () introduces hydrogen-bonding capabilities, which could improve target affinity .
Key Observations :
- Alkylindole-substituted compounds (e.g., 4w) achieve high yields (94%), possibly due to optimized coupling conditions for bulky substituents .
- The target compound’s synthesis lacks yield data, suggesting further optimization may be required for scalability .
Physicochemical Properties
Physical states and spectroscopic data provide insights into stability and structural confirmation:
Key Observations :
Biological Activity
Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H21N3O3
- Molecular Weight : 315.37 g/mol
- CAS Number : 336784-56-6
The structure features a pyrrolidine ring substituted with a tert-butyl group and a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and acylation processes. For instance, one common synthetic route starts from tert-butylamidoxime and involves the use of various catalysts to facilitate the formation of the oxadiazole ring under mild conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For example, compounds similar to tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine have been shown to induce apoptosis in cancer cell lines. In one study involving MCF-7 breast cancer cells, the compound increased p53 expression and activated caspase-3 pathways, leading to enhanced apoptotic activity .
Antimicrobial Activity
The oxadiazole moiety is also associated with antimicrobial properties. Research indicates that derivatives containing this functional group exhibit activity against various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Activity
In a recent study published in MDPI's Molecules, researchers investigated the effects of several 1,2,4-oxadiazole derivatives on cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study on Antimicrobial Activity
A comprehensive analysis of oxadiazole derivatives demonstrated their effectiveness against ESKAPE pathogens—an acronym for a group of bacteria known for their resistance to antibiotics. Compounds were tested for their minimum inhibitory concentrations (MIC), revealing promising results for several derivatives in inhibiting bacterial growth .
Data Summary
Q & A
Q. What are the standard synthetic routes for Tert-butyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboxylate?
The synthesis typically involves coupling a pyrrolidine-carboxylate precursor with a 1,2,4-oxadiazole intermediate. A representative method includes activating a carboxylic acid derivative (e.g., via mixed anhydride formation using isobutyl chloroformate and DIPEA in CH₂Cl₂), followed by nucleophilic addition of an amine or alcohol-containing reactant. For example, a similar compound was synthesized by reacting a carboxylate precursor with 2-amino-2-methylpropanol, yielding the product after overnight stirring and purification via flash chromatography (25 g silica, 0–100% EtOAc/hexane gradient) .
Q. How is the compound characterized post-synthesis?
Characterization employs a multi-technique approach:
- LC-MS monitors reaction progress and confirms intermediate/product masses.
- NMR (¹H, ¹³C) identifies structural features, such as tert-butyl group signals (~1.4 ppm for ¹H) and pyrrolidine/oxadiazole ring protons (3.0–5.5 ppm).
- HRMS validates molecular formula and purity.
- IR spectroscopy detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What safety precautions are critical during handling?
Acute toxicity, skin/eye irritation, and respiratory hazards necessitate:
- Use of fume hoods, gloves, and protective eyewear.
- Immediate washing with water upon contact.
- Avoidance of dust generation and proper ventilation. Refer to Safety Data Sheets (SDS) for spill management and first aid .
Advanced Research Questions
Q. How can reaction yields be optimized for low-conversion scenarios?
Key strategies include:
- Catalyst screening : Pd-based catalysts (e.g., Pd₂(dba)₃) with phosphine ligands enhance coupling efficiency in heterocycle formation .
- Solvent optimization : Polar aprotic solvents (e.g., dioxane) at elevated temperatures (e.g., 130°C) improve reaction rates.
- Stoichiometric adjustments : Excess DIPEA (2–3 eq.) ensures complete activation of carboxylate intermediates .
Q. How can stereochemical outcomes be analyzed for pyrrolidine derivatives?
- X-ray crystallography resolves absolute configurations, as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo[4,3-c]pyridine-5-carboxylate .
- NOE NMR experiments differentiate cis/trans isomers by correlating spatial proximity of protons (e.g., C1 and C4 in pyrrolidine rings) .
Q. What methods address discrepancies in NMR data during structural elucidation?
- Variable-temperature NMR mitigates signal broadening caused by dynamic processes (e.g., ring puckering).
- DFT calculations predict chemical shifts for comparison with experimental data, reducing ambiguity in assignments .
Q. How can researchers validate the stability of the tert-butyl protecting group under reaction conditions?
- TLC/MS monitoring tracks deprotection (e.g., acid-sensitive tert-butyl cleavage).
- Comparative studies using alternative protecting groups (e.g., benzyl or Fmoc) assess robustness in acidic/basic environments .
Data Contradiction Analysis
Q. How should conflicting LC-MS and NMR data be reconciled?
- Repurification : Contaminants (e.g., unreacted starting material) may skew LC-MS purity; repeat flash chromatography with adjusted gradients.
- Deuterated solvent effects : Ensure NMR solvents (e.g., CDCl₃) do not interact with the compound, altering chemical shifts .
Q. What explains variability in reported melting points for analogs?
- Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) influence crystal packing.
- Hydration/solvate formation : DSC/TGA analyses differentiate anhydrous vs. solvated forms .
Application-Oriented Questions
Q. What catalytic applications are plausible for this compound?
The 1,2,4-oxadiazole moiety may act as a Lewis base in hybrid catalysis. Potential uses include:
- Asymmetric synthesis : Chiral pyrrolidine derivatives facilitate enantioselective C–C bond formation.
- Ligand design : Oxadiazole-nitrogen atoms coordinate metals (e.g., Pd, Cu) for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
